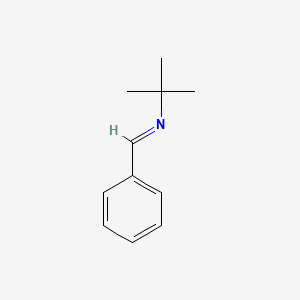

N-Benzylidene-tert-butylamine

Description

The exact mass of the compound 2-Propanamine, 2-methyl-N-(phenylmethylene)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLSWDVYGSSZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064493, DTXSID301233813 | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-58-0, 75815-77-9 | |

| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzylidene-tert-butylamine CAS number

An In-depth Technical Guide to N-Benzylidene-tert-butylamine

CAS Number: 6852-58-0

This technical guide provides a comprehensive overview of this compound, a crucial imine in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a stable and versatile imine. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6852-58-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| Molecular Weight | 161.24 g/mol | [1] |

| Boiling Point | 209 °C (lit.) | |

| Density | 0.906 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.52 (lit.) | |

| InChI Key | KFLSWDVYGSSZRX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)N=Cc1ccccc1 |

Synthesis

The synthesis of this compound is a straightforward condensation reaction between benzaldehyde and tert-butylamine. This reaction is a classic example of imine formation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

tert-Butylamine

-

Anhydrous Magnesium Sulfate (or another suitable drying agent)

-

Toluene (or another suitable azeotropic solvent)

-

Dean-Stark apparatus

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of benzaldehyde and tert-butylamine in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the imine.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound.

Applications in Research

This compound serves as a key substrate in fundamental chemical research, particularly in the study of reaction mechanisms.

Frustrated Lewis Pair (FLP) Catalyzed Hydrogenation

Kinetic studies of the frustrated Lewis pair (FLP)-catalyzed hydrogenation and deuteration of this compound have been conducted. These studies provide insights into the reaction mechanism, suggesting that the reaction proceeds via autoinductive catalysis.[3]

Conceptual Diagram of FLP Catalysis:

References

An In-depth Technical Guide to N-Benzylidene-tert-butylamine

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Benzylidene-tert-butylamine, with a focus on its molecular weight and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Data

This compound, an organic compound, is notable for its imine functional group. The quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 161.24 g/mol [1] |

| Chemical Formula | C₁₁H₁₅N |

| CAS Number | 6852-58-0 |

| Boiling Point | 209 °C[1] |

| Density | 0.906 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.52[1] |

| Flash Point | 78 °C (172.4 °F) - closed cup[1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction between benzaldehyde and tert-butylamine.

Experimental Protocol

The following protocol outlines the synthesis of this compound:

-

To a three-neck round-bottom flask equipped with a cold-water condenser, add 30 g of water and 26.5 g of benzaldehyde.

-

Stir the mixture at room temperature for 3 minutes using a magnetic stirrer.

-

Add 22.1 g of tert-butylamine to the flask in a single portion.

-

Continue to stir the reaction mixture vigorously for 15 hours.

-

After the stirring period, cease agitation and allow the mixture to stand for at least 15 minutes to allow for phase separation.

-

Separate and discard the lower aqueous layer.

-

Collect the upper organic layer, which is the crude product.

-

Dry the product over magnesium sulfate to yield 35.5 g of this compound.[2]

References

N-Benzylidene-tert-butylamine chemical structure

An In-depth Technical Guide to N-Benzylidene-tert-butylamine

This guide provides a comprehensive overview of this compound, a key imine in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its structure, properties, synthesis, and reactivity.

Chemical Structure and Properties

This compound, also known as N-tert-butylbenzaldimine, is a Schiff base formed from the condensation of benzaldehyde and tert-butylamine. The central structural feature is the carbon-nitrogen double bond (imine functional group), which dictates its chemical reactivity.

Chemical Identity and Physical Properties

The key identifiers and physical properties of this compound are summarized in the table below, providing essential data for laboratory use.[1]

| Parameter | Value |

| CAS Number | 6852-58-0 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 209 °C (lit.)[1] |

| Density | 0.906 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n²⁰/D) | 1.52 (lit.) |

| SMILES | CC(C)(C)N=Cc1ccccc1 |

| InChI Key | KFLSWDVYGSSZRX-FMIVXFBMSA-N |

Synthesis and Mechanism

The primary route for synthesizing this compound is the acid-catalyzed condensation reaction between benzaldehyde and tert-butylamine. This reaction is a classic example of imine formation, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Reaction Mechanism

The formation of the imine proceeds through a two-stage mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration.

Experimental Protocol: Synthesis

This protocol describes a general laboratory procedure for the synthesis of this compound.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add benzaldehyde (1.0 eq), tert-butylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and an appropriate solvent (e.g., toluene).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure imine.

Spectroscopic Characterization

Characterization of this compound is typically performed using NMR, IR, and mass spectrometry. The following data are representative of the compound's spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.30 | Singlet (s) | Imine proton (-CH=N) |

| ~7.70 - 7.80 | Multiplet (m) | Phenyl protons (ortho) | |

| ~7.35 - 7.45 | Multiplet (m) | Phenyl protons (meta, para) | |

| ~1.30 | Singlet (s) | tert-Butyl protons (-C(CH₃)₃) | |

| ¹³C NMR | ~160 | Imine carbon (C=N) | |

| ~136 | Phenyl C (ipso) | ||

| ~130 | Phenyl C (para) | ||

| ~128.5 | Phenyl C (ortho) | ||

| ~128.0 | Phenyl C (meta) | ||

| ~57 | Quaternary C (-C(CH₃)₃) | ||

| ~29.5 | Methyl C (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

Key IR absorption bands are useful for identifying the characteristic functional groups of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1645 | Strong | C=N imine stretch |

| ~1600, 1480, 1450 | Medium | Aromatic C=C ring stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically shows the molecular ion and characteristic fragmentation patterns.

| m/z Value | Proposed Fragment Identity | Significance |

| 161 | [M]⁺˙ | Molecular Ion |

| 146 | [M - CH₃]⁺ | Loss of a methyl radical |

| 104 | [C₇H₆N]⁺ | Fragmentation of tert-butyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Reactivity and Applications

The imine functionality of this compound makes it a versatile intermediate in organic synthesis.

-

Hydrolysis: The C=N bond is susceptible to acid-catalyzed hydrolysis, which will revert the imine back to its parent aldehyde (benzaldehyde) and primary amine (tert-butylamine).

-

Reduction: The imine can be readily reduced to the corresponding secondary amine, N-benzyl-tert-butylamine, using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Nucleophilic Addition: The electrophilic imine carbon can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form new carbon-carbon bonds.

-

Frustrated Lewis Pair (FLP) Chemistry: this compound has been utilized as a substrate in studies of Frustrated Lewis Pair catalyzed hydrogenations. This research explores metal-free methods for activating small molecules like H₂.

-

Metabolism Studies: The metabolism of the related N-benzyl-tert-butylamine has been investigated, with studies identifying metabolites such as the corresponding nitrone and benzaldehyde.[1] These studies are relevant to understanding the biotransformation of amine-containing compounds.

References

An In-Depth Technical Guide to N-Benzylidene-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidene-tert-butylamine, systematically named 2-Methyl-N-(phenylmethylene)-2-propanamine according to IUPAC nomenclature, is a Schiff base that serves as a valuable intermediate in organic synthesis and as a substrate in mechanistic studies of chemical reactions. Its chemical structure features a bulky tert-butyl group attached to the nitrogen atom of the imine functionality, which sterically influences its reactivity. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and its utility in studying metabolic pathways and catalytic hydrogenation reactions. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided.

Chemical and Physical Properties

This compound is a combustible liquid with the molecular formula C₁₁H₁₅N. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Methyl-N-(phenylmethylene)-2-propanamine | - |

| Synonyms | N-tert-butyl-1-phenylmethanimine, N-tert-Butylbenzylimine | [1] |

| CAS Number | 6852-58-0 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Liquid | - |

| Density | 0.906 g/mL at 25°C | [1] |

| Boiling Point | 209°C | [1] |

| Melting Point | -30°C | [1] |

| Flash Point | 173 °F (78.3 °C) | [1] |

| Refractive Index | n20/D 1.52 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is readily achieved through the condensation reaction of benzaldehyde and tert-butylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzaldehyde (26.5 g)

-

tert-Butylamine (22.1 g)

-

Water (30 g)

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Cold water condenser

Procedure:

-

To a three-neck round-bottom flask equipped with a cold water condenser and a magnetic stirrer, add 30 g of water and 26.5 g of benzaldehyde.

-

Stir the mixture at room temperature for 3 minutes.

-

Add 22.1 g of tert-butylamine to the flask in one portion.

-

Stir the reaction mixture vigorously for 15 hours at room temperature.

-

Stop the agitation and allow the mixture to stand for at least 15 minutes to allow for phase separation.

-

Separate and discard the lower aqueous layer.

-

Collect the upper organic layer and dry it over anhydrous magnesium sulfate.

-

The resulting product is 35.5 g of this compound.[2]

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃, ppm): δ 8.29 (1H, s), 7.77 (2H, m), 7.40 (3H, m), 1.33 (9H, s).[2]

In Vitro Metabolic Studies

The metabolic fate of N-benzyl-tert-butylamine, the reduced form of this compound, has been investigated using hamster liver microsomes. These studies are crucial for understanding the potential biotransformation of this chemical scaffold in biological systems.

Experimental Protocol: In Vitro Metabolism with Hamster Liver Microsomes

While the full detailed protocol from the original study is not publicly available, a general procedure for such an experiment is outlined below, based on common practices in in-vitro drug metabolism studies.[3][4][5][6]

1. Preparation of Hamster Liver Microsomes:

-

Male hamster livers are homogenized in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.

-

The microsomal pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Microsomal Incubation:

-

Incubations are typically performed in a reaction mixture containing:

-

Hamster liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

N-benzyl-tert-butylamine (substrate) at a specified concentration.

-

An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support cytochrome P450-mediated metabolism.

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

-

The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by adding a quenching solvent, such as acetonitrile or methanol.

3. Analysis of Metabolites:

-

The quenched incubation mixture is centrifuged to precipitate proteins.

-

The supernatant is collected and analyzed for the presence of the parent compound and its metabolites using analytical techniques such as:

-

Thin-Layer Chromatography (TLC): For initial separation and visualization of metabolites.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: For quantification of the parent compound and its metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the chemical structures of the metabolites.

-

Metabolic Pathway of N-Benzyl-tert-butylamine:

Caption: In-vitro metabolism of N-Benzyl-tert-butylamine.

Frustrated Lewis Pair (FLP) Catalyzed Hydrogenation

This compound serves as a model substrate for studying the kinetics and mechanism of frustrated Lewis pair (FLP) catalyzed hydrogenations. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, enabling them to activate small molecules like H₂.

Experimental Protocol: Kinetic Analysis of FLP-Catalyzed Hydrogenation

The following is a general protocol based on a kinetic study of the hydrogenation of this compound catalyzed by various boranes as Lewis acids.[2][7]

Materials:

-

This compound (substrate)

-

Borane catalyst (e.g., B(C₆F₅)₃, B(2,4,6-F₃-C₆H₂)₃, or B(2,6-F₂-C₆H₃)₃)

-

Deuterated solvent (e.g., CD₂Cl₂)

-

Internal standard for NMR (e.g., hexamethylbenzene)

-

Hydrogen (H₂) or Deuterium (D₂) gas

-

NMR tubes and spectrometer

Procedure:

-

In a glovebox, a solution of this compound (e.g., 0.4 M) and the internal standard in CD₂Cl₂ is prepared.

-

The borane catalyst is added to the solution (e.g., 5 mol-%).

-

The solution is transferred to an NMR tube, which is then sealed.

-

The NMR tube is placed in the NMR spectrometer, and the temperature is equilibrated (e.g., 70°C).

-

The reaction is initiated by introducing a known pressure of hydrogen or deuterium gas into the NMR tube.

-

The progress of the reaction is monitored by acquiring ¹H NMR spectra at regular time intervals.

-

The yield of the product, N-benzyl-tert-butylamine, is determined by integrating the product peaks relative to the internal standard.

Quantitative Data: FLP-Catalyzed Hydrogenation Kinetics

The hydrogenation of this compound catalyzed by different boranes exhibits distinct kinetic profiles, with some showing autoinductive behavior.

Table 2: Time vs. Yield for the FLP-Catalyzed Hydrogenation of this compound [2]

| Time (min) | Yield (%) with B(C₆F₅)₃ | Yield (%) with B(2,4,6-F₃-C₆H₂)₃ | Yield (%) with B(2,6-F₂-C₆H₃)₃ |

| 0 | 0 | 0 | 0 |

| 10 | ~20 | ~5 | ~2 |

| 20 | ~38 | ~12 | ~5 |

| 30 | ~55 | ~20 | ~10 |

| 40 | ~68 | ~30 | ~18 |

| 50 | ~78 | ~40 | ~28 |

| 60 | ~85 | ~50 | ~38 |

Note: The values in this table are estimations based on the graphical data presented in the cited literature.

Logical Workflow for FLP-Catalyzed Hydrogenation Experiment:

Caption: Workflow for the kinetic study of FLP-catalyzed hydrogenation.

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and its utility as a probe for investigating fundamental chemical and biological transformations. The detailed protocols and data presented in this guide offer a valuable resource for researchers in organic synthesis, catalysis, and drug metabolism. Further exploration of its reactivity and metabolic fate will undoubtedly contribute to advancements in these fields.

References

- 1. This compound | CAS#:6852-58-0 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cris.uni-muenster.de [cris.uni-muenster.de]

An In-depth Technical Guide to N-Benzylidene-tert-butylamine: Applications in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidene-tert-butylamine, an imine derived from the condensation of benzaldehyde and tert-butylamine, serves as a pivotal substrate in the exploration of advanced catalytic methodologies. Its sterically hindered tert-butyl group provides unique reactivity and stability, making it an ideal model for studying reaction mechanisms. This technical guide provides a comprehensive overview of the primary application of this compound, focusing on its role in the development and understanding of Frustrated Lewis Pair (FLP) catalyzed hydrogenations. Detailed experimental considerations, quantitative data from key studies, and mechanistic insights are presented to facilitate its use in research and development settings.

Core Applications: A Substrate for Mechanistic Studies in Catalysis

The principal utility of this compound in contemporary chemical research lies in its application as a model substrate for the investigation of metal-free hydrogenation reactions catalyzed by Frustrated Lewis Pairs (FLPs). The imine functionality provides a polar C=N double bond that is susceptible to reduction, while the bulky tert-butyl and phenyl substituents allow for the probing of steric and electronic effects within the catalytic cycle.

Frustrated Lewis Pair (FLP) Catalyzed Hydrogenation

The hydrogenation of imines to amines is a fundamental transformation in organic synthesis. FLP catalysis offers a metal-free alternative to traditional transition-metal-catalyzed methods. This compound has been instrumental in elucidating the mechanism of these reactions.

Kinetic studies of the FLP-catalyzed hydrogenation and deuteration of this compound have revealed a phenomenon known as autoinductive catalysis .[1][2] In this process, the amine product of the hydrogenation, N-(tert-butyl)benzylamine, can itself act as the Lewis base in the FLP system, participating in the activation of molecular hydrogen and accelerating the reaction. This discovery has profound implications for the design of more efficient FLP catalytic systems.

Experimental Protocols

While specific, detailed, and complete synthesis and reaction protocols for this compound are not extensively published in a single source, the following procedures are based on established general methods for imine synthesis and FLP-catalyzed hydrogenations.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of imines from aldehydes and primary amines.[3]

Materials:

-

Benzaldehyde

-

tert-Butylamine

-

Methanol (or other suitable solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To a solution of benzaldehyde (1 equivalent) in methanol, add tert-butylamine (1 to 1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature. The progress of the iminization can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, a drying agent (e.g., anhydrous magnesium sulfate) is added to remove the water formed during the condensation.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation under reduced pressure.

FLP-Catalyzed Hydrogenation of this compound

This protocol is based on the conditions reported in kinetic studies of the hydrogenation of this compound using the frustrated Lewis pair B(C₆F₅)₃ and a Lewis base.[1]

Materials:

-

This compound

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Dichloromethane (anhydrous)

-

Hydrogen gas (H₂)

-

High-pressure reaction vessel (e.g., autoclave or thick-walled glass reactor)

-

Internal standard for NMR analysis (e.g., hexamethylbenzene)

Procedure:

-

In a glovebox or under an inert atmosphere, a solution of this compound and an internal standard in anhydrous dichloromethane is prepared in a suitable reaction vessel.

-

The Lewis acid catalyst, B(C₆F₅)₃ (typically 5 mol%), is added to the solution.

-

The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction mixture is stirred at a controlled temperature (e.g., 70 °C).

-

The progress of the reaction is monitored by taking aliquots at specific time intervals and analyzing them by ¹H NMR spectroscopy to determine the yield of the product, N-(tert-butyl)benzylamine.

Quantitative Data

The hydrogenation of this compound catalyzed by various borane-based Lewis acids has been kinetically investigated. The following table summarizes the yield of N-(tert-butyl)benzylamine over time for different catalysts under the specified reaction conditions.

| Time (min) | Yield (%) with B(C₆F₅)₃ | Yield (%) with B(2,4,6-F₃-C₆H₂)₃ | Yield (%) with B(2,6-F₂-C₆H₃)₃ |

| 0 | 0 | 0 | 0 |

| 30 | ~20 | ~5 | ~2 |

| 60 | ~35 | ~10 | ~5 |

| 120 | ~60 | ~20 | ~10 |

| 240 | ~85 | ~40 | ~20 |

| 480 | >95 | ~65 | ~35 |

Reaction Conditions: 5 mol% borane catalyst, 0.4 M this compound in CD₂Cl₂, 70 °C. Yields were determined by ¹H NMR spectroscopy using hexamethylbenzene as an internal standard.[1]

Mechanistic Insights and Visualizations

The mechanism of the FLP-catalyzed hydrogenation of this compound involves the activation of molecular hydrogen by the sterically hindered Lewis acid and Lewis base, followed by the transfer of a proton and a hydride to the imine substrate.

General FLP Hydrogenation Pathway

The following diagram illustrates the general workflow for a Frustrated Lewis Pair catalyzed hydrogenation of an imine.

Figure 1: General workflow of FLP-catalyzed imine hydrogenation.

Autoinductive Catalytic Cycle

The hydrogenation of this compound can proceed through two interconnected catalytic cycles, with the product amine participating in the hydrogen activation step, leading to autoinduction.[4]

Figure 2: Simplified representation of the autoinductive catalytic cycle.

Conclusion

This compound has proven to be an invaluable tool for advancing the understanding of Frustrated Lewis Pair catalysis. Its use as a model substrate has led to significant insights into reaction mechanisms, including the discovery of autoinductive catalysis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working in the field of catalysis and synthetic methodology development, enabling further exploration and innovation in metal-free transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Reactivity Relationship in the Frustrated Lewis Pair (FLP)-Catalyzed Hydrogenation of Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the N-Benzylidene-tert-butylamine Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylidene-tert-butylamine functional group, a prominent member of the Schiff base family, represents a versatile and sterically hindered imine moiety with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, chemical reactivity, and burgeoning role in drug development. Detailed experimental protocols, tabulated quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, characterized by a carbon-nitrogen double bond with a phenyl group attached to the carbon and a bulky tert-butyl group on the nitrogen, is a foundational structure in the study of imines. The steric hindrance imparted by the tert-butyl group influences its reactivity and stability, making it a unique tool in synthetic chemistry. In recent years, derivatives bearing this functional group have garnered attention for their potential as antimicrobial, anticonvulsant, and anticancer agents. This guide aims to consolidate the current knowledge on this important functional group to facilitate further research and application.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction between benzaldehyde and tert-butylamine. Various methods have been developed to optimize this reaction, focusing on improving yields, reducing reaction times, and employing environmentally benign conditions.

Experimental Protocols

Protocol 2.1.1: Conventional Synthesis with Dean-Stark Apparatus

This classic method involves the azeotropic removal of water to drive the reaction to completion.

-

Materials: Benzaldehyde, tert-butylamine, toluene, Dean-Stark apparatus, reflux condenser, heating mantle.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzaldehyde (1 equivalent) and toluene.

-

Add tert-butylamine (1.1 equivalents) to the flask.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

-

Protocol 2.1.2: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating.

-

Materials: Benzaldehyde, tert-butylamine, ethanol, microwave reactor.

-

Procedure:

-

In a microwave-safe vessel, dissolve benzaldehyde (1 equivalent) and tert-butylamine (1.1 equivalents) in a minimal amount of ethanol.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature and time (e.g., 100 °C for 10 minutes).

-

After cooling, remove the solvent in vacuo to obtain the product.

-

Protocol 2.1.3: Catalytic Synthesis using Montmorillonite K10

This method utilizes a solid acid catalyst for a more environmentally friendly process.

-

Materials: Benzaldehyde, tert-butylamine, Montmorillonite K10 clay, dichloromethane.

-

Procedure:

-

To a flask containing a suspension of Montmorillonite K10 (e.g., 20 wt%) in dichloromethane, add benzaldehyde (1 equivalent) and tert-butylamine (1.1 equivalents).

-

Stir the mixture at room temperature for a designated period (e.g., 1-3 hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter off the catalyst and wash with dichloromethane.

-

Evaporate the solvent from the filtrate to yield the product.

-

Synthesis Data

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Dean-Stark | Toluene | 4-8 h | 85-95 | General Procedure |

| Microwave Irradiation | None | Ethanol | 5-15 min | >90 | [1][2][3][4][5] |

| Solid Acid Catalyst | Montmorillonite K10 | Dichloromethane | 1-3 h | ~95 | [6][7][8][9][10] |

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is crucial for its identification and for monitoring reactions.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 209 °C |

| Density | 0.906 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.520 |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

-

δ (ppm): 8.3 (s, 1H, -CH=N-), 7.8-7.7 (m, 2H, Ar-H), 7.4-7.3 (m, 3H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃)

3.2.2. ¹³C NMR Spectroscopy

-

δ (ppm): 161.5 (C=N), 136.5 (Ar-C), 130.5 (Ar-CH), 128.8 (Ar-CH), 128.2 (Ar-CH), 57.5 (-C(CH₃)₃), 29.5 (-C(CH₃)₃)

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1645 | C=N stretch |

| ~3060, 3030 | Aromatic C-H stretch |

| ~2970, 2870 | Aliphatic C-H stretch |

| ~1600, 1480, 1450 | Aromatic C=C stretch |

3.2.4. Mass Spectrometry (MS)

-

m/z (EI+): 161 (M⁺), 146 ([M-CH₃]⁺), 104 ([M-C(CH₃)₃]⁺), 77 ([C₆H₅]⁺)

Chemical Reactivity

The imine bond in this compound is the center of its reactivity, susceptible to nucleophilic attack and reduction.

Hydrolysis

The C=N bond can be hydrolyzed back to benzaldehyde and tert-butylamine, typically under acidic conditions.[11] The bulky tert-butyl group can influence the rate of hydrolysis compared to less hindered imines.

Reduction

The imine can be readily reduced to the corresponding secondary amine, N-benzyl-tert-butylamine. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[12][13][14][15][16]

Protocol 4.2.1: Reduction with Sodium Borohydride

-

Materials: this compound, sodium borohydride, methanol.

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-benzyl-tert-butylamine.

-

Reaction with Organometallic Reagents

This compound reacts with organometallic reagents such as Grignard and organolithium reagents to form new carbon-carbon bonds at the imine carbon, leading to the formation of α-substituted amines after workup.[17][18][19][20]

Applications in Drug Development

While this compound itself is not a therapeutic agent, its derivatives have shown promise in various areas of drug discovery. The imine linkage serves as a key pharmacophore or a synthetic intermediate in the generation of biologically active molecules.

Antimicrobial Activity

Schiff bases are known for their broad-spectrum antimicrobial properties. Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains.[21][22][23] The lipophilicity conferred by the benzylidene and tert-butyl groups can facilitate passage through microbial cell membranes.

| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |

| Benzylidene-hydrazide derivatives | S. aureus, C. albicans | MIC: 26.11 µM | [21] |

| Benzylamide derivatives | B. subtilis, E. coli | MIC: 3.12-6.25 µg/mL | [24] |

| Carbazole derivatives | S. aureus | MIC: 32 µg/mL | [25] |

Anticonvulsant Activity

The structural features of certain Schiff bases have been found to be beneficial for anticonvulsant activity.[26][27] Modifications of the this compound scaffold have led to the discovery of compounds with potential antiepileptic properties.[28][29][30]

Anticancer Activity

Numerous Schiff base derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[31][32][33][34] The mechanism of action often involves the inhibition of key cellular processes or enzymes.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Aminothiazole-benzazole amides | MCF-7, A549 | IC₅₀: 17.2-80.6 µM | [32] |

| Ethylenediamine dihydrochloride salts | A549, MDA-MB-231, PC3 | Concentration-dependent cytotoxicity | [34] |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity Pathways

Caption: Reactivity pathways of the this compound functional group.

Conclusion

The this compound functional group is a valuable entity in organic chemistry, offering a balance of reactivity and steric control. Its straightforward synthesis and well-defined spectroscopic properties make it an excellent model system for studying imine chemistry. Furthermore, the growing body of research on its derivatives highlights its potential as a scaffold in the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to explore and exploit the properties of this versatile functional group.

References

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amine functionalized K10 montmorillonite: a solid acid–base catalyst for the Knoevenagel condensation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Clay based heterogeneous catalysts for carbon–nitrogen bond formation: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. K10 montmorillonite clays as environmentally benign catalysts for organic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Montmorillonite K10 catalyzed facile synthesis of N-substituted indoles from primary amines and Morita–Baylis–Hillman acetate of cyclohexenone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. US3026355A - Preparation of amines from amides by reduction with a borohydride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. people.uniurb.it [people.uniurb.it]

- 18. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.it [fishersci.it]

- 20. youtube.com [youtube.com]

- 21. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nanobioletters.com [nanobioletters.com]

- 25. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New anticonvulsants: Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Anticonvulsant Activity of Schiff Bases of 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 29. hrcak.srce.hr [hrcak.srce.hr]

- 30. Synthesis and antiepileptic activity of schiff's bases of dialkylamino alkoxy isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Sterically Hindered Imines: A Technical Guide to N-Benzylidene-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis and characterization of N-Benzylidene-tert-butylamine, a quintessential example of a sterically hindered imine. While a singular "discovery" event for this specific compound is not prominently documented in the historical scientific literature, its preparation falls under the broader, well-established class of reactions for forming Schiff bases. The synthesis of imines through the condensation of an aldehyde or ketone with a primary amine has been a fundamental transformation in organic chemistry for over a century. The particular interest in this compound and its analogs arises from the steric hindrance provided by the tert-butyl group, which imparts unique reactivity and stability to the imine functionality.

This document provides a comprehensive overview of the synthesis, characterization, and reaction mechanisms associated with this compound, serving as a valuable resource for professionals in chemical research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, colorless to pale yellow liquid at room temperature. Its physical and spectroscopic properties are well-documented and crucial for its identification and characterization in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| Molecular Weight | 161.24 g/mol | [1][2] |

| CAS Number | 6852-58-0 | [1][3] |

| Boiling Point | 209 °C (lit.) | [1][3] |

| Density | 0.906 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.52 (lit.) | [1][3] |

| ¹H NMR (CDCl₃) δ (ppm) | 1.29 (s, 9H), 7.37 (m, 3H), 7.73 (s, 2H), 8.26 (s, 1H) | [4] |

| ¹³C NMR (CDCl₃) δ (ppm) | 29.6, 57.1, 127.8, 128.4, 130.0, 137.1, 155.0 | [4] |

| Mass Spectrum (m/z) | 161 (M⁺, 6%), 146 (M⁺-15, 100%) | [4] |

Synthesis of this compound: Experimental Protocol

The most common and straightforward method for the preparation of this compound is the direct condensation of benzaldehyde with tert-butylamine, with the concomitant removal of water.[4] This method is effective for producing sterically hindered imines.[5][6][7][8]

Materials and Equipment:

-

Benzaldehyde (C₆H₅CHO)

-

tert-Butylamine ((CH₃)₃CNH₂)

-

Toluene (C₆H₅CH₃)

-

1L three-necked reaction flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a 1L three-necked reaction flask equipped with a Dean-Stark trap and a reflux condenser, add 330 g of toluene, 66.0 g (0.62 mol) of benzaldehyde, and 50.0 g (0.68 mol, 1.1 equivalents) of tert-butylamine.[4]

-

Heat the reaction mixture to reflux using a heating mantle or an oil bath maintained at 130°C.[4]

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography (GC), until the starting material is consumed (typically after 7 hours, reaching >99% conversion).[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting toluene solution of this compound can be used directly in subsequent steps or the product can be isolated.[4]

-

For isolation, the toluene is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation.

Reaction Workflow

The synthesis of this compound follows a straightforward condensation reaction pathway.

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

The synthesis process can be broken down into a logical sequence of steps from starting materials to the final purified product.

Caption: Logical flowchart of the experimental procedure.

References

- 1. This compound 98 6852-58-0 [sigmaaldrich.com]

- 2. This compound 98 6852-58-0 [sigmaaldrich.com]

- 3. This compound | CAS#:6852-58-0 | Chemsrc [chemsrc.com]

- 4. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Love, B.E. and Ren, J. (1993) Synthesis of Sterically Hindered Imines. The Journal of Organic Chemistry, 58, 5556-5557. - References - Scientific Research Publishing [scirp.org]

- 7. "Synthesis of Sterically Hindered Imines" by Brian E. Love and Jianhua Ren [scholarlycommons.pacific.edu]

- 8. scilit.com [scilit.com]

An In-depth Technical Guide to N-Benzylidene-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylidene-tert-butylamine, a key imine in organic synthesis and a substrate in mechanistic studies. This document details its chemical and physical properties, synthesis, spectroscopic characterization, and applications, with a focus on its role in frustrated Lewis pair (FLP) catalyzed hydrogenations and its metabolic fate in biological systems.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6852-58-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅N | [1][2] |

| Molecular Weight | 161.24 g/mol | [1][2] |

| Boiling Point | 209 °C (lit.) | [1][2] |

| Density | 0.906 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.52 (lit.) | [1][2] |

| Flash Point | 173 °F (78.3 °C) | [1] |

| Melting Point | -30 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.29 (1H, s, -N=CH-), 7.77 (2H, m, Ar-H), 7.40 (3H, m, Ar-H), 1.33 (9H, s, -C(CH₃)₃) | |

| ¹³C NMR (CDCl₃) | Predicted: ~160 (C=N), ~136 (Ar Cipso), ~130 (Ar CH), ~128 (Ar CH), ~57 (quaternary C), ~29 (CH₃) | |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~1645 (C=N stretch), ~3060, 3030 (Ar C-H stretch), ~2970, 2870 (Aliphatic C-H stretch) | |

| Mass Spec (EI) | Predicted m/z: 161 [M]⁺, 146 [M-CH₃]⁺, 91 [C₇H₇]⁺, 57 [C₄H₉]⁺ | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key applications of this compound are provided below.

Synthesis and Purification of this compound

This protocol describes the direct condensation of benzaldehyde with tert-butylamine.

Materials:

-

Benzaldehyde

-

tert-Butylamine

-

Water

-

Magnesium sulfate (anhydrous)

-

Round bottom flask with magnetic stirrer

-

Condenser

-

Separatory funnel

Procedure:

-

To a round bottom flask, add 30 g of water and 26.5 g of benzaldehyde.

-

Stir the mixture at room temperature for 3 minutes.

-

Add 22.1 g of tert-butylamine to the flask in one portion.

-

Stir the reaction mixture vigorously for 15 hours at room temperature.

-

Stop stirring and allow the layers to separate for at least 15 minutes.

-

Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Collect the upper organic layer, which is the crude product.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent to obtain the final product. A typical yield is around 35.5 g.

Frustrated Lewis Pair (FLP) Catalyzed Hydrogenation of this compound

This protocol is a general procedure for the hydrogenation of this compound using a borane catalyst, based on kinetic studies.[4]

Materials:

-

This compound

-

Borane catalyst (e.g., B(C₆F₅)₃, B(2,4,6-F₃-C₆H₂)₃, or B(2,6-F₂-C₆H₃)₃)

-

Deuterated chloroform (CDCl₃) or dichloromethane-d2 (CD₂Cl₂) as solvent

-

Hydrogen (H₂) or Deuterium (D₂) gas

-

NMR tube and spectrometer

-

Internal standard (e.g., hexamethylbenzene)

Procedure:

-

In an NMR tube, dissolve this compound (0.4 M) in the chosen deuterated solvent.

-

Add the borane catalyst (5 mol%).

-

Add the internal standard for quantitative NMR analysis.

-

Pressurize the NMR tube with H₂ or D₂ gas.

-

Monitor the reaction progress at a set temperature (e.g., 70 °C) by acquiring ¹H NMR spectra at regular intervals.

-

The yield of the product, N-benzyl-tert-butylamine, can be determined by integrating its characteristic signals relative to the internal standard.

In Vitro Metabolism of N-benzyl-tert-butylamine using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of N-benzyl-tert-butylamine, the reduced form of this compound, using hamster liver microsomes.[5][6]

Materials:

-

N-benzyl-tert-butylamine

-

Male hamster hepatic microsomal preparations

-

NADPH-generating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Dichloromethane (for extraction)

-

HPLC system for analysis

Procedure:

-

Prepare an incubation mixture containing the hamster liver microsomes, the NADPH-generating system, and phosphate buffer in a reaction vessel.

-

Pre-incubate the mixture at 37 °C for a few minutes.

-

Initiate the metabolic reaction by adding a solution of N-benzyl-tert-butylamine.

-

Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent, such as ice-cold dichloromethane.

-

Extract the metabolites from the aqueous phase into the organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze the sample by HPLC to identify and quantify the metabolites, such as the corresponding nitrone and benzaldehyde, by comparing with authentic standards.[5][6]

Visualizations

The following diagrams illustrate key processes involving this compound.

References

- 1. This compound | CAS#:6852-58-0 | Chemsrc [chemsrc.com]

- 2. This compound 98 6852-58-0 [sigmaaldrich.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. cris.uni-muenster.de [cris.uni-muenster.de]

- 5. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avesis.medipol.edu.tr [avesis.medipol.edu.tr]

A Comprehensive Guide to the Theoretical Analysis of N-Benzylidene-tert-butylamine

Introduction: N-Benzylidene-tert-butylamine, a Schiff base with the chemical formula C₁₁H₁₅N, serves as a valuable intermediate in organic synthesis and a subject of interest in coordination chemistry.[1] Theoretical studies, primarily employing quantum computational methods, are indispensable for elucidating its molecular structure, vibrational properties, and electronic behavior. This in-depth technical guide provides a framework for the theoretical investigation of this compound, outlining established computational protocols and the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who are engaged in computational chemistry and molecular modeling.

Computational and Experimental Protocols

Theoretical investigations of molecules like this compound predominantly utilize Density Functional Theory (DFT) due to its balance of accuracy and computational cost. A common and well-regarded method involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1] This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution.

Experimental Protocol: Computational Geometry Optimization and Vibrational Analysis

-

Initial Structure Creation: The molecule is first drawn using a molecular editor and a preliminary geometry is obtained using molecular mechanics.

-

Geometry Optimization: The structure is then optimized at a selected level of theory (e.g., DFT/B3LYP with a 6-311++G(d,p) basis set) using a computational chemistry software package like Gaussian. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational frequencies (infrared and Raman spectra).

-

Data Analysis: The output data, including optimized geometric parameters (bond lengths, angles), vibrational modes, and electronic properties, are then analyzed. Theoretical vibrational frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data.[2]

Visualizing the Computational Process

The following diagrams illustrate the logical workflow of a typical theoretical study and the molecular structure of this compound.

Molecular Geometry

The geometry optimization process yields key structural parameters. For imines like this compound, the planarity of the C=N bond and the torsion angles involving the phenyl and tert-butyl groups are of particular interest. A study on the related N-benzylideneaniline molecule using the B3LYP/6-31G* level of theory provides a reference for the types of parameters that are important.[3]

| Parameter | Atom Connection | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C=N | ~1.28 | |

| N-C(tert-butyl) | ~1.48 | |

| C(imine)-C(phenyl) | ~1.46 | |

| **Bond Angles (°) ** | ||

| C-N-C | ~118 | |

| C-C=N | ~122 | |

| Dihedral Angles (°) | ||

| C-C-N-C | ~180 (trans conformation is expected) | |

| C-C=N-C | Defines the twist of the tert-butyl group | |

| N=C-C-C | Defines the twist of the phenyl ring |

Note: The values in this table are representative and would be precisely determined by a specific DFT calculation.

Vibrational Analysis

Frequency calculations are crucial for characterizing the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to validate the computational model. Key vibrational modes for this compound would include the stretching of the C=N imine bond, various C-H stretches, and bending modes of the phenyl and tert-butyl groups.

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Description of Vibrational Mode |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~3000-2850 | ν(C-H) | Aliphatic C-H stretching (tert-butyl) |

| ~1640-1620 | ν(C=N) | Imine C=N stretching |

| ~1600-1450 | ν(C=C) | Aromatic C=C ring stretching |

| ~1470-1450 | δ(CH₃) | Asymmetric CH₃ bending (tert-butyl) |

| ~1370-1360 | δ(CH₃) | Symmetric CH₃ bending (tert-butyl) |

| ~1250-1000 | ν(C-N) | C-N single bond stretching |

Note: These are expected frequency ranges. Precise values are obtained from quantum chemical calculations.

Electronic Properties and Reactivity

The electronic structure of this compound can be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and electronic excitation properties.[4]

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

Note: These parameters are calculated from the output of DFT computations.

This guide outlines the standard theoretical framework for investigating this compound. By employing DFT calculations, researchers can obtain detailed insights into its geometric, vibrational, and electronic properties. This information is fundamental for understanding its reactivity, stability, and potential applications in various fields of chemical science. The provided protocols and data templates serve as a comprehensive resource for initiating and interpreting such theoretical studies.

References

Methodological & Application

Application Note and Protocol: Synthesis of N-Benzylidene-tert-butylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzylidene-tert-butylamine is an imine compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a bulky tert-butyl group, provides steric hindrance that can be strategically employed in various reactions. This application note provides a detailed protocol for the synthesis of this compound, along with relevant data and a workflow diagram. The straightforward synthesis and purification make it an accessible building block for applications in medicinal chemistry and materials science. For instance, imines of this type are precursors for the synthesis of more complex nitrogen-containing heterocyclic compounds and can be used in the development of novel ligands for catalysis.

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of this compound.[1]

Materials:

-

Benzaldehyde

-

tert-Butylamine

-

Water

-

Magnesium sulfate (anhydrous)

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Cold water condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a cold water condenser, add 30 g of water and 26.5 g of benzaldehyde.

-

Initial Mixing: Stir the mixture at room temperature for 3 minutes.

-

Addition of Amine: Add 22.1 g of tert-butylamine to the reaction flask in a single portion.

-

Reaction: Stir the mixture vigorously at room temperature for 15 hours.

-

Workup - Phase Separation: Stop the agitation and allow the reaction mixture to stand for at least 15 minutes to allow for phase separation.

-

Isolation: Carefully separate and discard the lower aqueous layer using a separatory funnel.

-

Drying: Collect the upper organic layer and dry it over anhydrous magnesium sulfate.

-

Final Product: Decant or filter to remove the drying agent to obtain the final product, this compound.

Data Presentation

Table 1: Reactant and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Benzaldehyde | 106.12 | 26.5 | 0.250 |

| tert-Butylamine | 73.14 | 22.1 | 0.302 |

| This compound | 161.24 | 35.5 (Yield) | 0.220 |

Table 2: 1H NMR Spectroscopic Data [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.29 | s | 1H | Imine CH |

| 7.77 | m | 2H | Aromatic CH |

| 7.40 | m | 3H | Aromatic CH |

| 1.33 | s | 9H | tert-Butyl CH3 |

Solvent: CDCl3, Frequency: 300 MHz

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

N-Benzylidene-tert-butylamine: A Versatile Imine in Organic Synthesis

Introduction: N-Benzylidene-tert-butylamine is a sterically hindered imine that serves as a valuable building block and intermediate in a variety of organic transformations. Its utility stems from the reactivity of the carbon-nitrogen double bond towards nucleophiles and its participation in cycloaddition reactions. The tert-butyl group provides significant steric bulk, which can influence the stereochemical outcome of reactions and modulate the reactivity of the imine. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organic synthesis, including nucleophilic additions, cycloaddition reactions, and its role as a protecting group precursor.

Synthesis of this compound

This compound is readily prepared by the condensation of benzaldehyde and tert-butylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzaldehyde

-

tert-Butylamine

-

Water

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 30 g of water and 26.5 g of benzaldehyde.

-

Stir the mixture at room temperature for 3 minutes.

-

Add 22.1 g of tert-butylamine to the flask in one portion.

-

Stir the mixture vigorously at room temperature for 15 hours.

-

Stop the stirring and allow the layers to separate for at least 15 minutes.

-

Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Collect the upper organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent to obtain the product as a crude oil (typically around 35.5 g). Further purification can be achieved by distillation if required.

Application in the Synthesis of β-Lactams via [2+2] Cycloaddition (Staudinger Reaction)

This compound is a common substrate in the Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene to produce β-lactams. The stereochemical outcome of this reaction is of significant interest, and the choice of reactants and conditions can influence the diastereoselectivity.

dot graph Staudinger_Reaction { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];

} dot Figure 1: General workflow of the Staudinger [2+2] cycloaddition.

Application Note:

The Staudinger cycloaddition of ketenes with this compound provides a direct route to 2-azetidinones (β-lactams), which are core structural motifs in many antibiotic drugs. The reaction typically proceeds by nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by cyclization. The diastereoselectivity of the reaction (formation of cis or trans β-lactams) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. The bulky tert-butyl group on the imine nitrogen can play a significant role in directing the stereochemical course of the cycloaddition.

Experimental Protocol: Diastereoselective Synthesis of a β-Lactam

This protocol describes the reaction of this compound with a ketene generated in situ from an acid chloride.

Materials:

-

This compound

-

Phenoxyacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 mmol) to the solution via syringe.

-

In a separate syringe, draw up a solution of phenoxyacetyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL).

-

Add the acid chloride solution dropwise to the stirred imine solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam.

| Reactant 1 | Reactant 2 (Ketene Precursor) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| This compound | Phenoxyacetyl chloride | Et₃N | CH₂Cl₂ | 0 to rt | 12 | 1-tert-Butyl-4-oxo-3-phenoxy-2-phenylazetidine | 75-85 | Typically favors trans isomer |

Table 1: Representative data for the Staudinger reaction.

Nucleophilic Addition to the C=N Bond

The electrophilic carbon of the imine double bond in this compound is susceptible to attack by various nucleophiles, such as organometallic reagents (Grignard and organolithium reagents). This reaction provides a straightforward method for the synthesis of α-substituted benzylamines. Subsequent N-debenzylation can then yield primary amines.

dot graph Nucleophilic_Addition { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];

} dot Figure 2: Workflow for nucleophilic addition to this compound.

Application Note:

The addition of organometallic reagents to this compound is a powerful C-C bond-forming reaction. The bulky tert-butyl group can influence the facial selectivity of the nucleophilic attack, which is particularly relevant when the imine or the nucleophile is chiral, leading to diastereoselective amine synthesis. The resulting N-benzyl-tert-butylamines are stable compounds that can be isolated and purified.

Experimental Protocol: Addition of a Grignard Reagent

This protocol details the addition of methylmagnesium bromide to this compound.

Materials:

-

This compound

-

Methylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate

-

Schlenk flask and line

-

Magnetic stirrer

-

Syringes

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.2 mmol, as a 3.0 M solution in diethyl ether) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography to yield N-(1-phenylethyl)-tert-butylamine.

| Imine | Organometallic Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| This compound | MeMgBr | Diethyl ether | 0 to rt | 4 | N-(1-Phenylethyl)-tert-butylamine | 80-90 |

Table 2: Representative data for Grignard addition.

As a Precursor to a Protecting Group and Deprotection

This compound can be viewed as a protected form of tert-butylamine. More commonly, the N-benzyl group serves as a protecting group for amines. The product resulting from the reduction of this compound is N-benzyl-tert-butylamine. The N-benzyl group can be removed under various conditions, most commonly via catalytic hydrogenation, to liberate the free amine.

dot graph Deprotection { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];

} dot Figure 3: Deprotection of N-benzyl-tert-butylamine via hydrogenolysis.

Application Note:

The N-benzyl group is a widely used protecting group for amines due to its stability under a range of conditions (e.g., acidic, basic, and some reducing conditions) and its relatively straightforward removal by catalytic hydrogenolysis. This strategy is useful in multi-step syntheses where the amine functionality needs to be masked during other transformations.

Experimental Protocol: Reduction of Imine and Deprotection of the Resulting Amine

Part A: Reduction of this compound

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude N-benzyl-tert-butylamine, which can be used in the next step without further purification.

Part B: Deprotection of N-Benzyl-tert-butylamine

Materials:

-

N-Benzyl-tert-butylamine (from Part A)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the crude N-benzyl-tert-butylamine (approx. 1.0 mmol) in methanol (15 mL).

-

Carefully add 10% Pd/C (10 mol % Pd).

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting tert-butylamine can be isolated as its hydrochloride salt by treatment with HCl in ether for easier handling.

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| N-Benzyl-tert-butylamine | H₂, 10% Pd/C | Methanol | rt | 12-24 | tert-Butylamine | >90 |

Table 3: Representative data for N-benzyl deprotection.

Application in Drug Development